N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride
Description
The compound N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is a benzothiazole-furan hybrid with a complex architecture. Its structure includes:
- A 4-methoxy-7-methyl-1,3-benzothiazole core, providing aromatic and heterocyclic stability.
- A dimethylaminoethyl side chain, enhancing solubility via protonation in acidic environments.
- A hydrochloride salt formulation, improving bioavailability and crystallinity.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S.ClH/c1-11-5-6-12(26-4)15-16(11)28-18(19-15)21(10-9-20(2)3)17(23)13-7-8-14(27-13)22(24)25;/h5-8H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIORGJJTWFMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations in Benzothiazole Derivatives
Key Analog: N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride
| Property | Target Compound | Fluorinated Analog |
|---|---|---|
| Benzothiazole Substituent | 4-methoxy, 7-methyl | 4-fluoro |
| Heterocyclic Carboxamide | 5-nitrofuran | 1-methylpyrazole |
| Side Chain | Dimethylaminoethyl | Dimethylaminoethyl |
| Salt Form | Hydrochloride | Hydrochloride |
Structural Implications :
- Electron Effects: The 4-methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing 4-fluoro substituent in the analog.
- Heterocycle Diversity: The 5-nitrofuran in the target compound introduces nitro functionality, which may confer redox activity or susceptibility to enzymatic reduction.
NMR Spectral Analysis and Substituent Localization
highlights the use of NMR chemical shifts to identify substituent-induced changes in benzothiazole derivatives:
- Regions A (positions 39–44) and B (positions 29–36) in compounds 1 and 7 show distinct chemical shifts compared to Rapa, pinpointing substituent locations .
- For the target compound, similar NMR profiling could differentiate its 4-methoxy-7-methyl benzothiazole moiety from analogs like the 4-fluoro variant .
Table: Hypothetical NMR Shift Comparison
| Proton Region | Target Compound (ppm) | Fluorinated Analog (ppm) |
|---|---|---|
| Benzothiazole C4 | δ 3.85 (OCH₃) | δ 7.45 (F) |
| Furan/Pyrazole | δ 8.10 (NO₂) | δ 7.90 (pyrazole CH) |
ADMET and Physicochemical Properties
While direct ADMET data for the target compound is unavailable, emphasizes the importance of chemical diversity in predictive modeling. Key considerations:
- LogP : The 5-nitrofuran group may increase hydrophobicity compared to pyrazole-containing analogs.
- Solubility : The hydrochloride salt enhances aqueous solubility, a trait shared with the fluorinated analog .
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